molecular formula C15H19Cl2NO4 B13979479 Boc-(r)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid

Boc-(r)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid

Cat. No.: B13979479
M. Wt: 348.2 g/mol
InChI Key: NYGSSEHNKWWCON-SNVBAGLBSA-N
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Description

Boc-(R)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 2,3-dichlorobenzyl substituent. The Boc group serves as a protective moiety for the amine, enabling selective reactivity in peptide synthesis or medicinal chemistry applications. The 2,3-dichlorobenzyl group contributes steric bulk and lipophilicity, which may influence solubility, membrane permeability, and intermolecular interactions. This compound is likely utilized as a synthetic intermediate in pharmaceutical research, particularly for designing bioactive molecules targeting receptors or enzymes where halogenated aromatic systems are critical .

Properties

Molecular Formula

C15H19Cl2NO4

Molecular Weight

348.2 g/mol

IUPAC Name

(2R)-2-[(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)7-9-5-4-6-11(16)12(9)17/h4-6,10H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1

InChI Key

NYGSSEHNKWWCON-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=C(C(=CC=C1)Cl)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=C(C(=CC=C1)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of Boc-protected amino acids with 2,3-dichlorobenzyl bromide under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

It appears there might be a typo in the query. Based on the search results, the compound of interest is likely Boc-(S)-3-amino-3-(2,3-dichlorophenyl)propionic acid, also known as S-Boc-2,3-dichloro-β-phenylalanine . This compound is a building block with applications in pharmaceutical research, peptide synthesis, material science, and analytical chemistry .

Here's a detailed look at the applications of Boc-(S)-3-amino-3-(2,3-dichlorophenyl)propionic acid:

Scientific Research Applications

Boc-(S)-3-amino-3-(2,3-dichlorophenyl)propionic acid is a crucial building block in pharmaceutical research because of its stability and solubility .

Pharmaceutical Development This compound is an important component in synthesizing pharmaceuticals, particularly for drugs that target neurological disorders .

Peptide Synthesis It is commonly used in solid-phase peptide synthesis, which allows researchers to create complex peptides with specific biological activities, therefore enhancing drug design . In combinatorial organic synthesis, both naturally occurring and non-naturally occurring amino acids and peptidomimetics can be used . Peptides are convenient initial synthetic targets because they can be assembled and modified relatively easily .

Biochemical Research The compound is valuable for studying enzyme interactions and protein functions, which helps researchers understand cellular mechanisms and disease pathways .

Material Science It can be incorporated into polymer matrices to develop advanced materials with tailored properties, which are useful in coatings and biomedical applications .

Analytical Chemistry This chemical is utilized as a standard in various analytical techniques, helping to ensure accuracy and reliability in chemical analysis .

Mechanism of Action

The mechanism of action of Boc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The dichlorobenzyl moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The Boc group serves as a protecting group, allowing for selective reactions at the amino site .

Comparison with Similar Compounds

Structural Differences :

  • Substituent Position: The target compound has a 2,3-dichlorobenzyl group at the C2 position of the propanoic acid backbone, whereas this analog features a 2,4-dichlorophenyl group directly attached to the C3 position.
  • Functional Groups : The benzyl group (C₆H₅-CH₂) in the target compound vs. a phenyl group (C₆H₅) in the analog alters steric and electronic profiles.

Implications :

  • The 2,3-dichloro substitution pattern in the target compound could lead to distinct steric interactions in binding pockets compared to the 2,4-dichloro isomer.

(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic Acid

Structural Differences :

  • Aromatic System : A 6-fluoroindol-3-yl group replaces the dichlorobenzyl moiety, introducing a heterocyclic indole ring with fluorine substitution.
  • Stereochemistry : The (S) -configuration contrasts with the (R) -configuration of the target compound, which may affect chiral recognition in biological systems.

Implications :

  • The fluorine atom’s electronegativity could modulate electronic properties differently than chlorine, influencing hydrogen bonding or dipole interactions.

(S)-2-(Boc-amino)-1-propanol

Structural Differences :

  • Functional Group : This compound is an alcohol (C-OH) rather than a carboxylic acid (C-COOH).
  • Molecular Weight : Lower molecular weight (175.23 g/mol) compared to the target compound, which is estimated to exceed 300 g/mol.

Implications :

  • The alcohol group enables nucleophilic reactions (e.g., esterification), whereas the carboxylic acid in the target compound supports peptide coupling or salt formation.
  • Reduced hydrophilicity in the target compound due to the larger dichlorobenzyl group may affect solubility in aqueous systems.

2-(2,4-Dichlorophenoxy)propanoic Acid

Structural Differences :

  • Linkage: An ether (phenoxy) group replaces the benzyl group, with chlorine at the 2,4-positions on the phenyl ring.
  • Backbone: The propanoic acid chain is unsubstituted.

Implications :

  • Phenoxypropanoic acids are often associated with herbicidal activity (e.g., dichlorprop), suggesting divergent applications from the target compound’s pharmaceutical focus.

Data Table: Comparative Analysis

Compound Name Substituent/Group Functional Group CAS Number Molecular Weight (g/mol) Key Applications
Boc-(R)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid 2,3-dichlorobenzyl (C₂) Carboxylic acid - ~350 (estimated) Pharmaceutical intermediates
Boc-(R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid 2,4-dichlorophenyl (C₃) Carboxylic acid 500788-90-9 ~349 (calculated) Synthetic chemistry
(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid 6-fluoroindol-3-yl (C₃) Carboxylic acid - ~320 (estimated) Bioactive molecule design
(S)-2-(Boc-amino)-1-propanol - Alcohol 79069-13-9 175.23 Chiral building block
2-(2,4-Dichlorophenoxy)propanoic acid 2,4-dichlorophenoxy (C₂) Carboxylic acid - ~235 (estimated) Herbicide precursor

Research Findings and Insights

  • Synthetic Challenges: The 2,3-dichlorobenzyl group in the target compound introduces steric hindrance, complicating coupling reactions compared to smaller substituents (e.g., phenyl or phenoxy groups) .
  • Biological Relevance : Chlorine atoms enhance metabolic stability and hydrophobic interactions, but fluorine in indole derivatives may improve target selectivity .

Biological Activity

Boc-(R)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

This compound can be synthesized through various methods involving the protection of amino acids and coupling reactions. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino function, facilitating the formation of peptide bonds without interference from the amine.

Biological Activity

The biological activity of this compound primarily revolves around its role as a building block in drug development, particularly for neurological disorders and as an antimicrobial agent.

1. Pharmaceutical Applications

This compound is utilized in the synthesis of peptides that target specific receptors involved in neurological functions. It has been noted for its effectiveness in developing compounds that exhibit NMDA receptor antagonism, which is crucial in managing conditions such as Alzheimer’s disease and other neurodegenerative disorders .

2. Antimicrobial Activity

Research has shown that derivatives of Boc-protected amino acids exhibit significant antimicrobial properties. In one study, compounds synthesized using this compound were tested against various bacterial strains, including both Gram-positive and Gram-negative organisms. The results indicated enhanced antibacterial activity with inhibition zones comparable to conventional antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the dichlorobenzyl group is believed to enhance lipophilicity and receptor binding affinity. Studies suggest that modifications to the side chain can significantly affect the compound's potency against specific targets .

Table 1: Summary of Biological Activities

Activity Target IC50/Zone of Inhibition Reference
NMDA Receptor AntagonismNR1/NR2B ReceptorsIC50 = 0.36 µM
Antimicrobial ActivityE. coli, S. aureusZone of inhibition: 9-12 mm
Peptide SynthesisVarious neurological targetsN/A

Case Study 1: NMDA Receptor Antagonism

A study evaluated several derivatives of this compound for their ability to inhibit NMDA receptors. The findings revealed that certain modifications resulted in nanomolar affinities, indicating potential for therapeutic applications in neuroprotection .

Case Study 2: Antimicrobial Efficacy

In another investigation, compounds derived from this compound were tested against a panel of pathogens. The results demonstrated that these compounds exhibited significant antibacterial activity, with some derivatives outperforming traditional antibiotics in terms of efficacy .

Q & A

Q. What is the role of the Boc (tert-butoxycarbonyl) protecting group in the synthesis of Boc-(R)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid, and what methods are employed for its introduction and removal?

The Boc group protects the amine functionality during synthesis to prevent unwanted side reactions. It is typically introduced using Boc anhydride under basic conditions (e.g., sodium bicarbonate) and removed via acidic cleavage (e.g., trifluoroacetic acid or HCl in diethyl ether) . Methodological optimization includes monitoring reaction pH and temperature to avoid premature deprotection.

Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?

Chiral HPLC with a polar stationary phase (e.g., amylose-based columns) or NMR analysis using chiral derivatizing agents (e.g., Mosher’s acid) are critical. For example, coupling constants in 1H^1H-NMR can reveal diastereomeric ratios, while optical rotation measurements validate enantiomeric purity .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (1H^1H, 13C^{13}C, and 2D-COSY) to confirm backbone connectivity and substituent positions .
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and isotopic patterns, particularly for halogenated derivatives .
  • HPLC (reverse-phase or chiral) to assess purity and enantiomeric excess .

Advanced Research Questions

Q. What strategies mitigate racemization during coupling reactions involving this compound?

Racemization is minimized by:

  • Using low-temperature conditions (0–4°C) during coupling steps.
  • Employing non-basic coupling reagents (e.g., HATU or HOAt) instead of traditional carbodiimides like DCC .
  • Shortening reaction times and avoiding prolonged exposure to polar aprotic solvents (e.g., DMF) .

Q. How can discrepancies in reported synthetic yields for this compound be systematically investigated?

Discrepancies arise from variables such as:

  • Purity of starting materials : Impurities in the dichlorobenzyl precursor can reduce yields, necessitating GC-MS or HPLC validation .
  • Catalyst selection : Transition metal catalysts (e.g., Pd/C for hydrogenation) may introduce side products; ICP-MS analysis of residual metals is recommended .
  • Workup protocols : Incomplete extraction or crystallization steps can lead to losses. Methodological adjustments include optimizing solvent polarity and pH during isolation .

Q. How does the 2,3-dichlorobenzyl substituent influence the compound’s physicochemical properties and bioactivity?

The dichlorobenzyl group:

  • Increases lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility. Computational tools like COSMO-RS predict logP shifts based on substituent position .
  • Introduces steric hindrance, affecting binding affinity in enzyme inhibition assays. Molecular docking studies (e.g., AutoDock Vina) correlate steric parameters with activity .
  • Modulates metabolic stability, as evidenced by cytochrome P450 inhibition assays using liver microsomes .

Q. What are the challenges in achieving high enantiomeric excess (ee) for this compound, and how are they addressed?

Challenges include:

  • Kinetic resolution limitations : Asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) may favor undesired enantiomers. Screening chiral ligands (e.g., Josiphos) improves selectivity .
  • Epimerization during deprotection : Acidic conditions can invert stereochemistry. Controlled deprotection with TFA/DCM (1:4 v/v) at 0°C minimizes this risk .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group .
  • Use desiccants (e.g., silica gel) in sealed containers to avoid moisture-induced degradation.
  • Periodic stability testing via HPLC (every 6 months) ensures integrity .

Methodological Notes

  • Synthetic Routes : Evidence from peptide coupling methodologies (e.g., HATU-mediated amidation) and Boc deprotection protocols is critical for reproducibility .
  • Data Validation : Cross-referencing NMR assignments with PubChem’s InChI data ensures structural accuracy .
  • Safety : Hazard assessments for dichlorobenzyl derivatives (e.g., respiratory protection during synthesis) align with OSHA guidelines .

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